ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a cyclohepta[b]thiophene core, a 1,2,4-triazole ring, and a formamido group. The 4-methyl-3-nitrophenyl substituent introduces electron-withdrawing properties, which may influence reactivity and binding to biological targets . Such multi-component architectures are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
ethyl 2-[[2-[[4-butyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N6O6S2/c1-4-6-14-34-23(16-30-26(37)19-13-12-18(3)21(15-19)35(39)40)32-33-29(34)42-17-24(36)31-27-25(28(38)41-5-2)20-10-8-7-9-11-22(20)43-27/h12-13,15H,4-11,14,16-17H2,1-3H3,(H,30,37)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFPPKBUNGRBCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OCC)CNC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Nitrophenyl Group:
Construction of the Cycloheptathiophene Core: This can be achieved through a series of cyclization reactions starting from thiophene derivatives.
Final Coupling: The final step involves coupling the triazole and cycloheptathiophene intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized at the sulfur atom or the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Medicinal Applications
1.1 Antimicrobial Activity
Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. Ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate may demonstrate similar activity due to the presence of the triazole moiety. Triazoles are known for their efficacy against a range of pathogens including bacteria and fungi .
1.2 Anticancer Properties
The structural features of this compound suggest potential anticancer activity. Compounds that incorporate thiophene and triazole rings have been investigated for their ability to inhibit cancer cell proliferation. Studies have shown that modifications to these rings can enhance cytotoxic effects against various cancer cell lines .
1.3 Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Triazole derivatives have been explored for their ability to inhibit enzymes involved in cancer progression and microbial resistance mechanisms. The specific interactions of this compound with target enzymes require further investigation but hold promise based on the known activities of similar compounds .
Agricultural Applications
2.1 Fungicides
Given the antifungal properties of triazoles, this compound could be developed as a fungicide in agricultural settings. Triazole-based fungicides are widely used to combat fungal diseases in crops. This compound may enhance crop protection strategies due to its potential effectiveness against resistant fungal strains .
2.2 Herbicides
The compound's structural characteristics may also lend themselves to herbicidal applications. Research into similar compounds has shown that modifications can lead to selective herbicidal activity against specific weed species while minimizing damage to crops .
Synthesis and Characterization
The synthesis of this compound involves multi-step processes typically including:
- Formation of the Triazole Ring : Utilizing appropriate precursors such as hydrazines and carbonyl compounds.
- Sulfanylation : Introducing sulfur-containing groups to enhance biological activity.
- Cyclization : Creating the cycloheptathiophene structure which is crucial for its pharmacological properties.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their function or altering their activity. The triazole ring and nitrophenyl group are likely involved in these interactions, potentially through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
(a) Ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate (Compound A)
- Key Differences: Substituent at thiophene C4: Fluorophenyl vs. cyclohepta[b]thiophene. Triazole modification: 5-amino group vs. 4-butyl and formamidomethyl groups.
- Impact: Compound A’s fluorophenyl group enhances polarity (logP ~3.2), whereas the target compound’s cyclohepta[b]thiophene increases lipophilicity (predicted logP ~4.5). The 5-amino group in Compound A may improve aqueous solubility but reduces steric bulk compared to the target’s 4-methyl-3-nitrophenyl substituent.
(b) 4-Phenyl-2-phenylamino-5-(1H-1,3-a,8-triaza-cyclopenta[α]inden-2-yl)-thiophene-3-carboxylic acid ethyl ester (Compound B)
- Key Differences: Core structure: Benzo[b]thiophene vs. cyclohepta[b]thiophene. Functional groups: Phenylamino vs. sulfanyl acetamido linker.
- Impact :
- Compound B’s benzo[b]thiophene core reduces ring strain but limits conformational flexibility compared to the seven-membered cyclohepta ring.
- Antibacterial activity: Compound B showed moderate efficacy (MIC = 16 µg/mL against S. aureus), while the target compound’s nitro group may enhance activity against nitroreductase-expressing pathogens .
Analogues with Alternative Heterocyclic Systems
(a) IMB5043 (Pyridazinone-Thiophene Hybrid)
- Key Differences: Core: Pyridazinone-thiophene vs. cyclohepta[b]thiophene-triazole.
- Impact: IMB5043’s pyridazinone moiety improves water solubility (logP ~2.8), but the target compound’s larger hydrophobic core may enhance tissue penetration.
(b) Ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate (Compound C)
- Key Differences :
- Heterocycle: Tetrazole vs. triazole.
- Substituent: Isopropylphenyl vs. nitroformamido-methyl.
- Impact: Tetrazoles exhibit higher metabolic stability than triazoles due to resistance to oxidative degradation .
Research Findings and Mechanistic Insights
- Metabolic Stability : The sulfanyl acetamido linker in the target compound is prone to hydrolysis but may be stabilized by the bulky cyclohepta[b]thiophene core .
- Electron-Withdrawing Effects : The 3-nitro group on the phenyl ring could facilitate redox-activated cytotoxicity, similar to nitroaromatic prodrugs .
- Antimicrobial Potential: Structural similarities to Compound B suggest possible activity against gram-positive bacteria, though the nitro group may introduce selectivity for anaerobic pathogens .
Biological Activity
The compound ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic molecule with potential biological activities. This article reviews its biological activity based on various studies and findings, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The structural complexity of this compound is evident from its multiple functional groups, including a triazole ring, thiophene moiety, and various substituents that may influence its biological activity. The molecular formula and weight are crucial for understanding its interactions at the molecular level.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H30N4O3S2 |
| Molecular Weight | 446.64 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Research indicates that derivatives of triazole compounds often exhibit significant anticancer properties. For instance, mercapto-substituted 1,2,4-triazoles have been shown to possess chemopreventive effects against various cancer types. The compound may share similar mechanisms due to the presence of the triazole ring .
Case Study: Triazole Derivatives
A study on triazolethiones demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells, mediated by reactive oxygen species (ROS) generation .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with similar structures have been reported to exhibit antibacterial and antifungal activities.
Case Study: Antimicrobial Screening
A series of 1,2,4-triazole derivatives were screened for antimicrobial activity against common pathogens. Some derivatives showed effective inhibition comparable to standard antibiotics . The specific activity of the compound under review remains to be elucidated but is hypothesized to follow this trend.
Anti-inflammatory Effects
Triazole derivatives are also noted for their anti-inflammatory effects. The presence of a thiophene ring may enhance this activity through modulation of inflammatory pathways.
Research Findings
Studies have indicated that certain triazole compounds can downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB signaling . This suggests that the compound could potentially be explored for therapeutic applications in inflammatory diseases.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its potential therapeutic applications. The following mechanisms are proposed based on related compounds:
- Inhibition of Enzyme Activity : Many triazole derivatives act as enzyme inhibitors (e.g., lipase, urease), which could be relevant for metabolic disorders.
- Induction of Apoptosis : Similar structures have been reported to induce apoptosis in cancer cells via mitochondrial pathways.
- Antioxidant Activity : The ability to scavenge free radicals may contribute to both anticancer and anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
